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Compound of Interest

Compound Name: 5-Bromo-1-propyl-1H-indazole

Cat. No.: B580342

Introduction

5-Bromo-1-propyl-1H-indazole is a substituted indazole derivative. The indazole core is a key
structural motif in many biologically active compounds, making the structural elucidation of its
derivatives crucial for research and development in medicinal chemistry and materials science.
[1] Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical
technique for determining the carbon framework of organic molecules. This application note
provides a detailed protocol for the acquisition and analysis of the 13C NMR spectrum of 5-
Bromo-1-propyl-1H-indazole and presents the expected chemical shift assignments.
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Figure 1. Chemical structure of 5-Bromo-1-propyl-1H-indazole with atom numbering.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for 5-Bromo-1-propyl-
1H-indazole. These predictions are based on the analysis of structurally related indazole

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b580342?utm_src=pdf-interest
https://www.benchchem.com/product/b580342?utm_src=pdf-body
https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-d-in-ppm-of-1H-indazole-carboxylic-acids-4b-i-and_tbl3_5840461
https://www.benchchem.com/product/b580342?utm_src=pdf-body
https://www.benchchem.com/product/b580342?utm_src=pdf-body
https://www.benchchem.com/product/b580342?utm_src=pdf-body
https://www.benchchem.com/product/b580342?utm_src=pdf-body
https://www.benchchem.com/product/b580342?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

compounds and known substituent effects.[2][3][4]

Predicted Chemical Shift Multiplicity (Proton
Carbon Atom

(0, ppm) Decoupled)
C3 ~135 S
C3a ~123 S
C4 ~121 d
C5 ~115 S
C6 ~127 d
c7 ~112 d
C7a ~141 S
cr ~48 t
c2 ~23 t
c3' ~11 q

Experimental Protocol

This section details the methodology for acquiring a high-quality 13C NMR spectrum of 5-
Bromo-1-propyl-1H-indazole.

1. Sample Preparation

o Materials:
o 5-Bromo-1-propyl-1H-indazole (~20-50 mg)
o Deuterated chloroform (CDCIs) or Deuterated dimethyl sulfoxide (DMSO-ds) (0.6-0.7 mL)
o Tetramethylsilane (TMS) (as internal standard, if not already present in the solvent)

o 5 mm NMR tube
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o Pipette/Syringe
o Vortex mixer

e Procedure:

o Accurately weigh 20-50 mg of 5-Bromo-1-propyl-1H-indazole and transfer it into a clean,
dry 5 mm NMR tube.

o Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCIs) to the NMR
tube.

o Cap the NMR tube securely and gently vortex the sample until the compound is fully
dissolved.

o Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer and Parameters

e Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal
signal dispersion and sensitivity.

e Probe: 5 mm broadband observe (BBO) or dual C/H probe.

o Temperature: Standard probe temperature (e.g., 298 K).

e Acquisition Parameters (Typical):

o Experiment: 1D 13C with proton decoupling (e.g., zgpg30 on Bruker instruments).

[¢]

Solvent: CDCIs (center peak at ~77.16 ppm) or DMSO-ds (center peak at ~39.52 ppm).

[e]

Spectral Width (SW): ~200-240 ppm (e.g., -10 to 230 ppm).

o

Acquisition Time (AQ): 1.0 - 2.0 seconds.

[¢]

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is crucial for accurate integration
of quaternary carbons.
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o Pulse Width (P1): Typically a 30° or 90° pulse, calibrated for the specific probe.

o Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to
achieve an adequate signal-to-noise ratio.

3. Data Processing

o Fourier Transformation: Apply an exponential line broadening (LB) of 1-2 Hz to the Free
Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

e Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian lineshapes.
» Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

o Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value
(CDCls: 77.16 ppm; DMSO-ds: 39.52 ppm).

» Peak Picking: Identify and label all significant peaks in the spectrum.

Diagrams

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b580342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Experimental Workflow for 13C NMR Analysis
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Caption: Workflow for 13C NMR analysis.
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Structure-Spectrum Correlation

5-Bromo-1-propyl-1H-indazole
Molecular Structure

Substituent Effects:
- Bromine (C5) 13C NMR Spectrum
- Propyl (N1)

Chemical Shifts (&)
- 10 unique carbon signals

Click to download full resolution via product page

Caption: Correlation of structure and spectrum.

Conclusion

The protocol described provides a reliable method for obtaining a high-quality 13C NMR
spectrum of 5-Bromo-1-propyl-1H-indazole. The predicted chemical shifts serve as a guide
for spectral assignment, which is a critical step in the structural verification of this compound for
applications in drug discovery and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: 13C NMR Spectroscopy of 5-Bromo-
1-propyl-1H-indazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b580342#13c-nmr-spectrum-of-5-bromo-1-propyl-1h-
indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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